Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate
Overview
Description
Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H9NO4S and its molecular weight is 275.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing oxazole and thiophene moieties have been reported to possess a wide range of therapeutic properties . These compounds are known to interact with various biological targets, leading to diverse pharmacological effects .
Mode of Action
It is known that the oxazole and thiophene moieties in the compound can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing oxazole and thiophene moieties have been reported to influence a variety of biochemical pathways, leading to diverse therapeutic effects .
Result of Action
Compounds containing oxazole and thiophene moieties are known to exert a variety of biological effects, which could be attributed to their interactions with various cellular targets .
Biochemical Analysis
Biochemical Properties
Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s oxazole ring is known for its biological activity, which includes antimicrobial, anticancer, and anti-inflammatory properties . It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation and pain. Additionally, the furan and thiophene rings contribute to the compound’s ability to bind to proteins and nucleic acids, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the body’s defense mechanisms. Furthermore, the compound’s interaction with cellular receptors and enzymes can alter metabolic pathways, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, the compound’s interaction with cyclooxygenase enzymes inhibits the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity, thereby regulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and gene expression changes. The degradation products of the compound may also have biological activity, which can complicate the interpretation of long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit inflammation and pain without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage, gastrointestinal disturbances, and hematological changes. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The resulting metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes. The subcellular localization of the compound can determine its specific biological effects and therapeutic applications.
Properties
IUPAC Name |
methyl 3-[5-(1,3-oxazol-5-yl)furan-2-yl]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c1-16-13(15)12-8(4-5-19-12)9-2-3-10(18-9)11-6-14-7-17-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSLDZLKOOYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C3=CN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.